Methyl 2,6-dichloro-4-iodobenzoate

Overview

Description

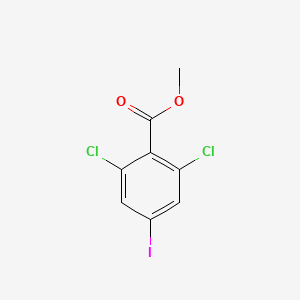

Methyl 2,6-dichloro-4-iodobenzoate: is an organic compound with the molecular formula C8H5Cl2IO2 and a molecular weight of 330.93 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. This compound is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-4-iodobenzoate typically involves the esterification of 2,6-dichloro-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

The reaction conditions would be optimized for higher yields and purity, and the process would be scaled up using industrial reactors and separation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: The aryl-iodide functionality allows for coupling reactions such as Sonogashira coupling.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Catalysts like palladium and copper are often used in coupling reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates.

Coupling Reactions: Products include biaryl compounds.

Reduction Reactions: Products include reduced benzoate derivatives.

Scientific Research Applications

Methyl 2,6-dichloro-4-iodobenzoate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-iodobenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved depend on the specific reactions it undergoes, such as substitution or coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-iodobenzoate: Similar structure but lacks the chlorine atoms at positions 2 and 6.

Methyl 2-iodobenzoate: Similar structure but lacks the chlorine atoms at positions 2 and 6.

Uniqueness

Methyl 2,6-dichloro-4-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This unique substitution pattern allows for specific reactivity and applications that are not possible with other similar compounds .

Biological Activity

Methyl 2,6-dichloro-4-iodobenzoate (CAS: 1098619-73-8) is an organic compound with the molecular formula CHClIO and a molecular weight of approximately 330.93 g/mol. This compound is characterized by the presence of two chlorine atoms and one iodine atom on a benzoate structure, which imparts unique chemical properties and potential biological activities.

This compound exhibits significant biological activity through its interactions with various enzymes and biomolecules. The aryl-iodide functionality allows it to undergo coupling reactions, influencing metabolic pathways within cells. Specifically, it has been shown to participate in enzyme inhibition or activation, leading to alterations in gene expression and cellular functions.

This compound plays a crucial role in biochemical reactions, particularly in the following contexts:

- Enzyme Interactions : It interacts with enzymes such as p-hydroxybenzoate hydroxylase, affecting their catalytic activity.

- Cyclization Reactions : It has been observed to undergo cobalt-catalyzed cyclization with aldehydes to form phthalide derivatives.

Temporal Effects

The effects of this compound can vary over time due to factors such as stability and degradation. In laboratory settings, its impact on cellular functions may change significantly over extended periods.

Study on Enzyme Activity

A study highlighted the enzyme-catalyzed transformations involving this compound. The findings indicated that this compound could serve as a substrate for specific microbial enzymes, leading to the production of colored chelates in iron-containing media. This chromogenic response was utilized to identify recombinant Escherichia coli strains carrying genes for relevant enzymes .

Phytotoxicity Observations

Research into the phytotoxic effects of related compounds revealed that this compound could potentially contribute to delayed phytotoxicity syndromes in agricultural settings. Such findings underline the importance of understanding its environmental impact and biological interactions .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | CHClIO | Enzyme inhibition; cyclization reactions |

| Ethyl 2-chloro-6-iodobenzoate | CHClI | Intermediate in bioactive compound synthesis |

| 2,6-Dichloro-4-nitrobenzoic acid | CHClNO | Antimicrobial properties; potential herbicide |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 2,6-dichloro-4-iodobenzoate, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves halogenation and esterification steps. For analogs, iodination is often achieved using KI/NaIO₄ or I₂ under acidic conditions. Critical parameters include temperature control (e.g., 50–80°C for ester formation) and solvent selection (e.g., DMF for polar intermediates). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or crystallization (ethanol/water mixtures) is essential to achieve >95% purity. Elemental analysis and NMR (¹H/¹³C) should confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl ester at δ 3.8–4.0 ppm).

- ESI-MS : Confirm molecular weight (e.g., [M+H⁺] at m/z ~340–350).

- IR Spectroscopy : Detect ester carbonyl stretching (~1700 cm⁻¹).

Cross-validation with elemental analysis (C, H, N, Cl, I) is critical to rule out impurities .

Q. How do structural analogs of this compound differ in reactivity or biological activity?

- Methodological Answer : Substitutions at the 4-position (e.g., iodine vs. bromine) significantly alter electronic properties and steric bulk, affecting binding to biological targets. For example, iodine’s larger atomic radius enhances van der Waals interactions in enzyme pockets, while chlorine at 2,6-positions increases lipophilicity. Comparative studies using analogs like methyl 2,6-dichlorobenzoate (no iodine) or methyl 4-iodobenzoate (no chlorines) can isolate these effects .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of iodination in methyl 2,6-dichlorobenzoate derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For this compound, the 4-position is electron-deficient due to meta-directing effects of chlorines, making it susceptible to electrophilic iodination. Solvent effects (e.g., acetic acid) should be included in simulations to refine activation energy barriers .

AI助科研之如何使用在问辅助实验(六)01:26

Q. What experimental strategies resolve contradictions in reported yields for similar benzoate ester syntheses?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., hydrolysis of ester groups under acidic conditions). Systematic optimization includes:

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediate degradation.

- DoE (Design of Experiments) : Vary catalyst loading (e.g., H₂SO₄), temperature, and solvent polarity to map yield trends.

- In Situ Quenching : Use NaHCO₃ to neutralize acids and stabilize intermediates .

Q. How does the steric and electronic profile of this compound influence its utility in cross-coupling reactions?

- Methodological Answer : The iodine atom enables participation in Ullmann or Suzuki-Miyaura couplings, but chlorine substituents may hinder catalyst accessibility. Palladium-based catalysts (e.g., Pd(PPh₃)₄) paired with bulky ligands (e.g., SPhos) mitigate steric hindrance. Computational analysis of Mulliken charges can predict reactive sites for bond formation .

Q. Data Analysis and Interpretation

Q. What statistical approaches validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Use ANOVA to compare yields across multiple batches. For example, triplicate syntheses under identical conditions should yield RSD <5%. Outlier detection (e.g., Grubbs’ test) identifies batches compromised by unaccounted variables (e.g., moisture, oxygen). Include control reactions (e.g., omitting iodine) to confirm reaction specificity .

Q. How can crystallography resolve ambiguities in the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, the C-I bond length (~2.10 Å) and dihedral angles between aromatic rings confirm planarity. Compare with similar structures (e.g., methyl 4-iodobenzoate) to identify packing differences .

Q. Experimental Design

Q. What safety protocols are critical when handling this compound in aqueous vs. organic phases?

- Methodological Answer :

- Organic Phase : Use Schlenk lines under inert atmosphere (N₂/Ar) to prevent iodine sublimation.

- Aqueous Phase : Neutralize acidic waste with CaCO₃ to avoid HI formation.

- PPE : Chemically resistant gloves (e.g., nitrile) and fume hoods are mandatory due to volatility and potential thyroid toxicity .

Q. How can isotopic labeling (e.g., ¹³C or ²H) track metabolic pathways of this compound in biological studies?

- Methodological Answer : Synthesize labeled analogs via:

- ¹³C-Labeling : Use K¹³CN in nitration steps.

- ²H-Labeling : Deuterated solvents (e.g., D₂O) in hydrolysis.

LC-MS/MS with SRM (Selected Reaction Monitoring) quantifies labeled metabolites in vitro .

Q. Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 340.45 g/mol (C₈H₅Cl₂IO₂) | |

| Melting Point | 114–116°C (analog data) | |

| ESI-MS (m/z) | [M+H⁺] = 341.85 | |

| ¹H-NMR (CDCl₃) | δ 3.92 (s, 3H, OCH₃), 7.65 (s, 2H, Ar-H) |

Properties

IUPAC Name |

methyl 2,6-dichloro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQMCRSLVDSVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609070 | |

| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098619-73-8 | |

| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.